molecular formula C11H21N3 B11741086 [(1-ethyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine

[(1-ethyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine

Cat. No.: B11741086
M. Wt: 195.30 g/mol
InChI Key: VRHIHZIAQVZBLF-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methylamine is a chemical compound with the molecular formula C11H22ClN3 and a molecular weight of 231.77 . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is stirred at a specific temperature to ensure complete reaction . The crude product is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (1-ethyl-1H-pyrazol-3-yl)methylamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-14-8-6-11(13-14)9-12-7-5-10(2)3/h6,8,10,12H,4-5,7,9H2,1-3H3

InChI Key

VRHIHZIAQVZBLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCC(C)C

Origin of Product

United States

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